

A Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Cat. No.: B105301

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde**, a key organic compound with significant potential in various scientific fields, including drug development and material science. This document outlines its chemical properties, synthesis protocols, and key applications.

Core Compound Information

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as 2,4,6-triformylphloroglucinol, is an aromatic compound with the chemical formula C₉H₆O₆.^[1] Its structure consists of a benzene ring substituted with three hydroxyl (-OH) groups and three aldehyde (-CHO) groups at alternating positions.^[2] This symmetrical arrangement of functional groups contributes to its high reactivity and utility as a building block in organic synthesis.^[1]

CAS Number: 34374-88-4^{[1][3][4]}

Synonyms:

- 1,3,5-Triformyl-2,4,6-trihydroxybenzene^[1]
- 1,3,5-Triformylphloroglucinol^[1]
- 2,4,6-Triformylphloroglucinol^{[1][5]}

- 2,4,6-Trihydroxy-1,3,5-benzenetricarboxaldehyde[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde**.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ O ₆	[1][3]
Molecular Weight	210.14 g/mol	[1][2]
Appearance	White to yellow solid	[3][6]
Melting Point	198 - 200 °C	[3]
Boiling Point (Predicted)	233.8 ± 40.0 °C	[3][5]
Density	1.72 - 1.755 g/cm ³	[3][5]
Solubility	DMSO (Slightly, Heated)	[3]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	6	[3][6]
Rotatable Bond Count	3	[3]
Exact Mass	210.01643791	[3]
Complexity	205	[3]

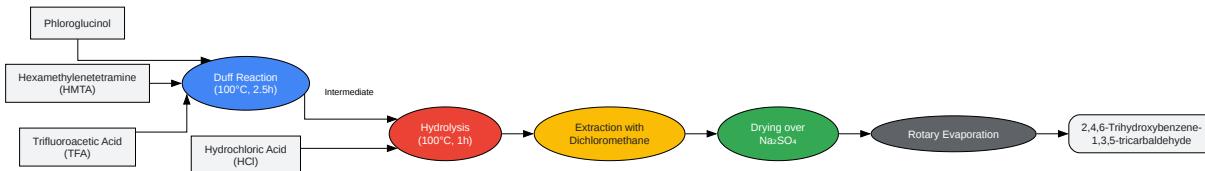
Experimental Protocols: Synthesis

A common and effective method for the synthesis of **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde** is through the Duff reaction, starting from phloroglucinol.[2]

Materials:

- Phloroglucinol (1,3,5-trihydroxybenzene)[7][8]

- Hexamethylenetetramine (HMTA)[2][7]
- Trifluoroacetic acid (TFA)[2][7]
- Hydrochloric acid (HCl)[2][7]
- Dichloromethane (CH₂Cl₂)[8]
- Anhydrous Sodium Sulfate (Na₂SO₄)[8]


Procedure:

- Under an argon or nitrogen atmosphere, dissolve phloroglucinol and hexamethylenetetramine in trifluoroacetic acid in a round-bottom flask.[7][8]
- Heat the reaction mixture to 100°C and stir for approximately 2.5 hours.[7][8]
- After 2.5 hours, add hydrochloric acid to the mixture and continue heating at 100°C for an additional hour to facilitate hydrolysis.[7][8]
- Allow the solution to cool to room temperature.[8]
- Extract the product using dichloromethane.[8]
- Dry the combined organic layers over anhydrous sodium sulfate.[8]
- Remove the solvent by rotary evaporation to yield the crude product as an organic powder. [8]

Characterization: The final product can be characterized using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.[2][8]

Visualizations

Below is a diagram illustrating the synthesis workflow of **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde** from phloroglucinol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde**.

Applications in Research and Development

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is a versatile compound with several applications in scientific research:

- Covalent Organic Frameworks (COFs): It is a key building block in the synthesis of COFs, which are porous crystalline polymers with applications in gas storage, catalysis, and sensing.[2]
- Pharmaceuticals: The compound's biological activities, including potential antioxidant, antimicrobial, and anti-inflammatory effects, make it a subject of interest in drug development.[1]
- Material Science: It serves as a precursor for advanced materials used in organic electronics and sensors.[1]
- Coordination Chemistry: Its unique structure allows for the formation of complex coordination compounds.[1]
- Analytical Reagents: It can be used in analytical techniques such as phloroglucinolysis for studying condensed tannins.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | 34374-88-4 [smolecule.com]
- 2. 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | 34374-88-4 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 34374-88-4|2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde|BLD Pharm [bldpharm.com]
- 5. CAS#:34374-88-4 | 2,4,6-trihydroxy-1,3,5-benzenetricarbaldehyde | Chemsric [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Phloroglucinol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b105301#cas-number-for-2-4-6-trihydroxybenzene-1-3-5-tricarbaldehyde\]](https://www.benchchem.com/product/b105301#cas-number-for-2-4-6-trihydroxybenzene-1-3-5-tricarbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com